2-Bromo-3-chloropyridine-4-carboxaldehyde
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Overview
Description
2-Bromo-3-chloropyridine-4-carboxaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3BrClNO. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloropyridine-4-carboxaldehyde typically involves halogenation reactions. One common method includes the bromination and chlorination of pyridine derivatives under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloropyridine-4-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: The major product is 2-Bromo-3-chloropyridine-4-carboxylic acid.
Reduction Reactions: The major product is 2-Bromo-3-chloropyridine-4-methanol.
Scientific Research Applications
2-Bromo-3-chloropyridine-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloropyridine-4-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloropyridine-3-carboxaldehyde
- 4-Bromo-2-chloropyridine-3-carboxylic acid
- 3-Bromo-4-pyridinecarboxaldehyde
- 2-Bromo-3-chloropyridine
Uniqueness
2-Bromo-3-chloropyridine-4-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
2-bromo-3-chloropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJKUAHAPVJFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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